2,4-Diiodobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodobut-1-ene is an organic compound with the molecular formula C4H6I2 It is a derivative of butene, where two hydrogen atoms are replaced by iodine atoms at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodobut-1-ene typically involves the iodination of butene derivatives. One common method is the addition of iodine to 1,3-butadiene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as silver nitrate or copper(II) chloride to facilitate the addition of iodine atoms to the double bond.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Reduction Reactions: The compound can be reduced to form butene derivatives with fewer iodine atoms. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Oxidation Reactions: Oxidation of this compound can lead to the formation of diiodo alcohols or ketones. Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, amines; typically carried out in polar solvents like water or alcohol.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; usually performed in anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide; reactions are often conducted in acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Formation of butene derivatives with different functional groups.
Reduction: Formation of butene or partially iodinated butene derivatives.
Oxidation: Formation of diiodo alcohols or ketones.
Scientific Research Applications
2,4-Diiodobut-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Diiodobut-1-ene involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific conditions and reagents used, leading to the formation of different products.
Comparison with Similar Compounds
2,4-Dibromobut-1-ene: Similar structure but with bromine atoms instead of iodine.
2,4-Dichlorobut-1-ene: Similar structure but with chlorine atoms instead of iodine.
2,4-Difluorobut-1-ene: Similar structure but with fluorine atoms instead of iodine.
Comparison:
Reactivity: 2,4-Diiodobut-1-ene is generally more reactive than its bromine, chlorine, and fluorine counterparts due to the larger size and lower bond dissociation energy of iodine.
Applications: While all these compounds can be used in organic synthesis, this compound is particularly valuable in radiolabeling and imaging applications due to the presence of iodine.
Properties
CAS No. |
142389-41-1 |
---|---|
Molecular Formula |
C4H6I2 |
Molecular Weight |
307.90 g/mol |
IUPAC Name |
2,4-diiodobut-1-ene |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3-5/h1-3H2 |
InChI Key |
DPYXOVCCBDDYJB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.